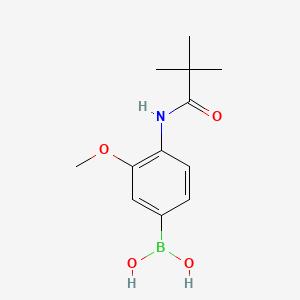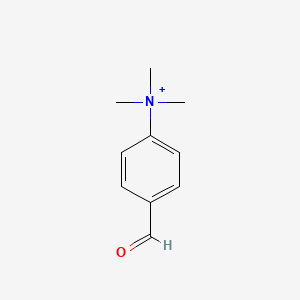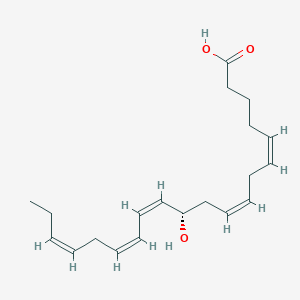
13S-HODE-(d4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
13S-HODE-(d4) is synthesized through the deuteration of 13S-Hydroxy-9Z,11E-octadecadienoic acid. The process involves the incorporation of deuterium atoms into the molecular structure of 13S-HODE. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of 13S-HODE-(d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. The final product is purified through chromatographic techniques to achieve high purity levels required for analytical standards .
化学反応の分析
Types of Reactions
13S-HODE-(d4) undergoes various chemical reactions, including:
Oxidation: Conversion to hydroperoxides and other oxidized derivatives.
Reduction: Reduction of the hydroxyl group to form corresponding alcohols.
Substitution: Substitution reactions involving the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides for esterification or sulfonation reactions.
Major Products Formed
Oxidation: Formation of hydroperoxyoctadecadienoic acids (HPODEs).
Reduction: Formation of corresponding alcohols.
Substitution: Formation of esters or sulfonates.
科学的研究の応用
13S-HODE-(d4) is widely used in scientific research for various applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of 13S-HODE.
Biology: Studied for its role in lipid peroxidation and cell signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the development of analytical methods for lipidomics and metabolomics .
作用機序
13S-HODE-(d4) exerts its effects primarily through its role as an internal standard in analytical applications. It mimics the behavior of 13S-HODE in mass spectrometry, allowing for accurate quantification. In biological systems, 13S-HODE is known to modulate inflammatory responses and regulate gene expression related to oxidative stress mechanisms .
類似化合物との比較
Similar Compounds
- 9-Hydroxy-10,12-octadecadienoic acid (9-HODE)
- 13R-Hydroxy-9Z,11E-octadecadienoic acid (13R-HODE)
- 9,10-Dihydroxyoctadecenoic acid (9,10-DHODE)
- 9,10,13-Trihydroxyoctadecenoic acid (9,10,13-THODE) .
Uniqueness
13S-HODE-(d4) is unique due to its deuterated form, which provides enhanced stability and accuracy in mass spectrometry analyses. This makes it an invaluable tool for researchers studying lipid peroxidation and related biochemical pathways .
特性
分子式 |
C18H32O3 |
|---|---|
分子量 |
300.5 g/mol |
IUPAC名 |
(9Z,11E,13S)-9,10,12,13-tetradeuterio-13-hydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1/i7D,9D,15D,17D |
InChIキー |
HNICUWMFWZBIFP-QEYKCUBVSA-N |
異性体SMILES |
[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)/CCCCCCCC(=O)O |
正規SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)
![tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12341792.png)


![Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B12341826.png)

![3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B12341829.png)
![N-(4-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341840.png)
![N-((2R)-1-(((3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B12341845.png)
